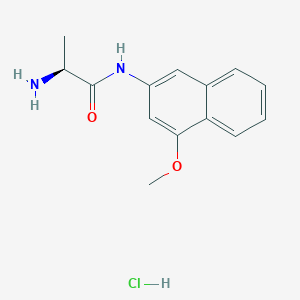

L-Alanine 4-methoxy-beta-naphthylamide hydrochloride

Übersicht

Beschreibung

H-Ala-4m-betana hcl

Wirkmechanismus

Further investigation is required to elucidate additional details about L-Alanine 4-methoxy-β-naphthylamide hydrochloride, including clinical trials to determine suitable pharmaceutical dosage and the consequences of prolonged supplementation . If you have any more questions or need further clarification, feel free to ask! 😊

Biologische Aktivität

L-Alanine 4-methoxy-β-naphthylamide hydrochloride (CAS Number: 3438-14-0) is a compound that has garnered attention in biochemical research due to its potential applications in enzymatic studies and as a substrate for various aminopeptidases. This article provides an overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₄H₁₆N₂O₂·HCl

- Molecular Weight : 280.75 g/mol

- Structure : The compound features a methoxy group attached to a β-naphthylamide structure, which is significant for its interactions with biological systems.

Substrate for Aminopeptidases

L-Alanine 4-methoxy-β-naphthylamide hydrochloride serves as a substrate for various aminopeptidases, particularly leucine aminopeptidase and aminopeptidase M. These enzymes are crucial in protein metabolism, catalyzing the removal of amino acids from the N-terminus of peptides and proteins.

- In Vitro Studies : Research indicates that this compound can be utilized to measure protease activity within cells. For instance, it has been shown to be cell-permeable and effective in intracellular assays to evaluate protease functions .

Enzymatic Activity and Applications

The compound's ability to act as a substrate allows it to be employed in various biochemical assays. It has been used in studies involving:

- Cell Proliferation Assays : It can be incorporated into assays designed to evaluate cell growth and cytotoxicity .

- Detection of Protease Activities : By using L-alanine 4-methoxy-β-naphthylamide hydrochloride, researchers can assess the activity of specific proteases in biological samples, which is vital for understanding various metabolic processes .

Study on Protease Activity

A study focused on the use of L-alanine derivatives highlighted its effectiveness as a substrate for measuring aminopeptidase activity. The researchers developed methods that validated the use of this compound in cellular assays, demonstrating its selectivity and sensitivity when paired with inhibitors specific to different proteases .

Potential Therapeutic Applications

Emerging research suggests that compounds like L-alanine 4-methoxy-β-naphthylamide hydrochloride could play roles in developing anti-tumor therapies. Its structure allows it to interact with specific enzymes involved in tumor progression, making it a candidate for further investigation in cancer treatment protocols .

Data Table: Summary of Biological Activities

| Property | Details |

|---|---|

| CAS Number | 3438-14-0 |

| Substrate for Enzymes | Aminopeptidase M, Leucine Aminopeptidase |

| Applications | Cell proliferation assays, protease activity detection |

| Potential Therapeutic Uses | Anti-tumor applications |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : L-Alanine 4-methoxy-beta-naphthylamide hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with biological systems effectively.

Case Studies :

- Neurological Drug Synthesis : Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs aimed at treating conditions like Alzheimer's disease by improving blood-brain barrier permeability and bioavailability .

- Anticancer Properties : Preliminary studies suggest that compounds derived from this compound exhibit antiproliferative effects against various cancer cell lines, indicating potential for cancer therapeutics .

Biochemical Research

Overview : The compound is utilized extensively in studies related to amino acid metabolism and protein synthesis, aiding researchers in understanding cellular processes.

Applications :

- Amino Acid Metabolism Studies : It is employed to investigate metabolic pathways involving amino acids, providing insights into energy production and cellular function .

- Protein Synthesis Research : The compound's role in protein synthesis has been explored through various in vitro assays, demonstrating its utility in elucidating the mechanisms of ribosomal function and translation .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard in chromatographic techniques.

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used as a calibration standard to ensure accuracy in quantifying amino acids and peptides. |

| Gas Chromatography (GC) | Serves as a reference compound for analyzing volatile compounds derived from amino acids. |

Material Science

Overview : The unique properties of this compound make it suitable for developing novel materials, particularly in polymer chemistry.

Applications :

- Polymer Enhancement : This compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability .

- Nanocomposite Development : It has been studied for use in nanocomposites where its interactions with nanoparticles can enhance overall material performance .

Food Industry

Overview : In the food industry, this compound acts as a flavor enhancer.

Applications :

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKFPQBOUDNNNH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585064 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-14-0 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine 4-methoxy-beta -naphthylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.